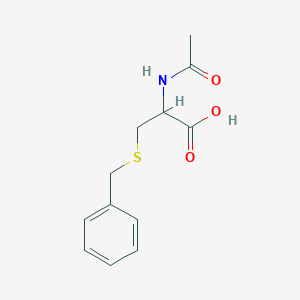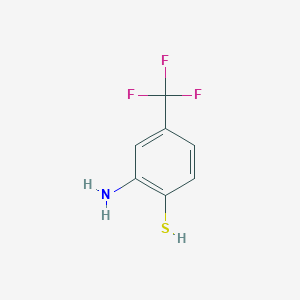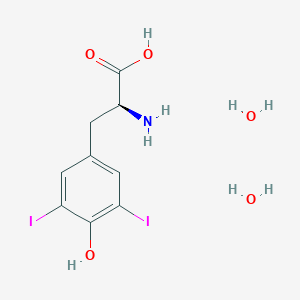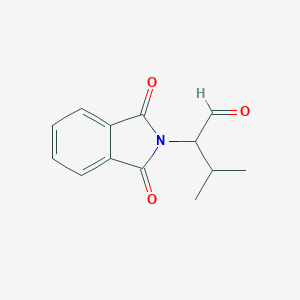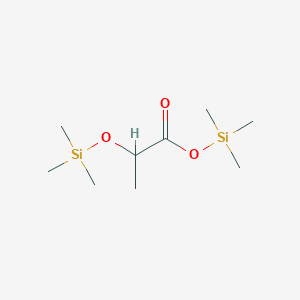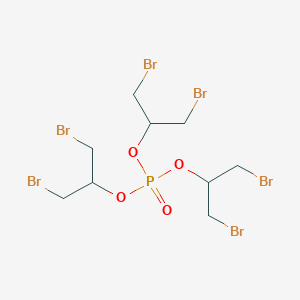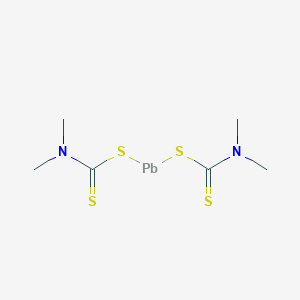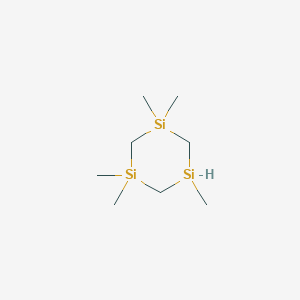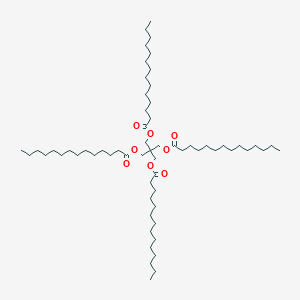
Pentaerythrityl tetramyristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythrityl tetramyristate (PENT) is a synthetic ester that is commonly used in cosmetics, personal care products, and pharmaceuticals. It is a white, odorless, and tasteless powder that is soluble in oils and organic solvents. PENT is known for its emollient and lubricant properties, and it is often used in skin care products to improve skin hydration and texture. In recent years, PENT has gained attention in the scientific community for its potential applications in drug delivery and as a biomaterial.
Wirkmechanismus
The mechanism of action of Pentaerythrityl tetramyristate is not well understood. It is believed to act as a skin conditioning agent by forming a film on the surface of the skin, reducing water loss, and improving skin hydration. In drug delivery applications, Pentaerythrityl tetramyristate is thought to enhance drug solubility and permeability by altering the physicochemical properties of the drug.
Biochemische Und Physiologische Effekte
Pentaerythrityl tetramyristate has been shown to have low toxicity and is generally considered safe for use in cosmetics and personal care products. In vitro studies have demonstrated that Pentaerythrityl tetramyristate does not induce significant cytotoxicity or genotoxicity in mammalian cells. In vivo studies have also shown that Pentaerythrityl tetramyristate is well-tolerated and does not cause any adverse effects when administered orally or topically.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pentaerythrityl tetramyristate is its versatility. It can be used in a wide range of applications, from cosmetics to drug delivery to biomaterials. Pentaerythrityl tetramyristate is also relatively inexpensive and easy to synthesize. However, one limitation of Pentaerythrityl tetramyristate is its limited water solubility, which can make it difficult to formulate in aqueous systems. Additionally, Pentaerythrityl tetramyristate may not be suitable for use in certain applications where high levels of purity are required.
Zukünftige Richtungen
There are several potential future directions for research on Pentaerythrityl tetramyristate. One area of interest is the development of novel drug delivery systems using Pentaerythrityl tetramyristate as an excipient. Researchers may also investigate the use of Pentaerythrityl tetramyristate in tissue engineering and regenerative medicine, particularly for the development of implantable devices and scaffolds. Additionally, further studies may be conducted to better understand the mechanism of action of Pentaerythrityl tetramyristate and its potential applications in other fields.
Synthesemethoden
Pentaerythrityl tetramyristate is synthesized through the esterification of pentaerythritol and myristic acid. The reaction typically takes place in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is purified through a series of distillation and filtration steps.
Wissenschaftliche Forschungsanwendungen
Pentaerythrityl tetramyristate has been studied for its potential applications in drug delivery. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising excipient for drug formulations. Pentaerythrityl tetramyristate has also been investigated as a biomaterial for tissue engineering and regenerative medicine. Its biocompatibility and biodegradability make it a suitable candidate for use in implantable devices and scaffolds.
Eigenschaften
CAS-Nummer |
18641-59-3 |
|---|---|
Produktname |
Pentaerythrityl tetramyristate |
Molekularformel |
C61H116O8 |
Molekulargewicht |
977.6 g/mol |
IUPAC-Name |
[3-tetradecanoyloxy-2,2-bis(tetradecanoyloxymethyl)propyl] tetradecanoate |
InChI |
InChI=1S/C61H116O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-57(62)66-53-61(54-67-58(63)50-46-42-38-34-30-26-22-18-14-10-6-2,55-68-59(64)51-47-43-39-35-31-27-23-19-15-11-7-3)56-69-60(65)52-48-44-40-36-32-28-24-20-16-12-8-4/h5-56H2,1-4H3 |
InChI-Schlüssel |
PCUSEPQECKJFFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |
Andere CAS-Nummern |
18641-59-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



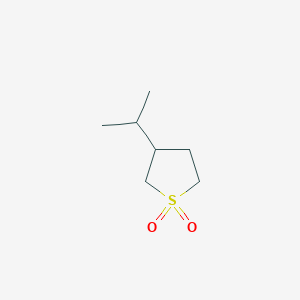
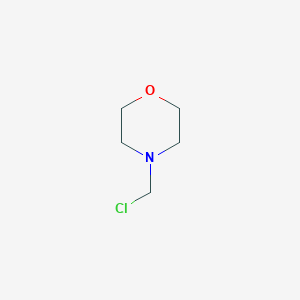
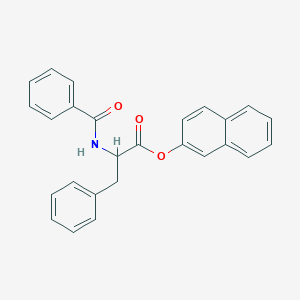
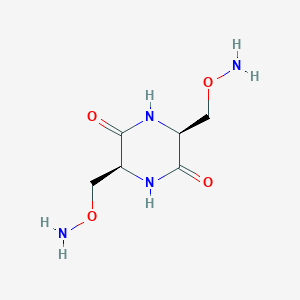
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
